4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
Beschreibung
4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide is a derivative of enzalutamide, a nonsteroidal antiandrogen medication used primarily in the treatment of metastatic castration-resistant prostate cancer. Enzalutamide works by inhibiting the androgen receptor, thereby preventing the effects of androgens like testosterone and dihydrotestosterone in the prostate gland and other tissues . Metabolite M7 is one of the active metabolites formed during the hepatic metabolism of enzalutamide .
Eigenschaften
CAS-Nummer |
2030242-21-6 |
|---|---|
Molekularformel |
C21H18F4N4O3S |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
4-[3-[3-fluoro-4-(methylcarbamoyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H18F4N4O3S/c1-20(2)18(32)28(10-4-6-12(16(26)30)14(8-10)21(23,24)25)19(33)29(20)11-5-7-13(15(22)9-11)17(31)27-3/h4-9H,1-3H3,(H2,26,30)(H,27,31) |
InChI-Schlüssel |
LHWIIZPVBJLMTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C(=O)N)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of enzalutamide and its metabolites involves multiple steps, including the formation of intermediate compounds. The primary synthetic route includes the reaction of 4-cyano-3-(trifluoromethyl)aniline with various reagents to form the core structure, followed by further modifications to introduce the desired functional groups .
Industrial Production Methods: Industrial production of enzalutamide and its metabolites typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and degradation products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The metabolite can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the metabolite.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of enzalutamide metabolite M7. These products are characterized using techniques like nuclear magnetic resonance and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of androgen receptor inhibitors and their derivatives.
Biology: Investigated for its effects on androgen receptor signaling pathways and its potential role in modulating cellular responses.
Medicine: Studied for its therapeutic potential in treating prostate cancer and other androgen receptor-related conditions.
Industry: Utilized in the development of new antiandrogen drugs and in quality control processes for pharmaceutical production
Wirkmechanismus
4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide exerts its effects by binding to the androgen receptor, thereby inhibiting the receptor’s activation by androgens like testosterone and dihydrotestosterone. This inhibition prevents the transcription of androgen-responsive genes, leading to reduced proliferation of prostate cancer cells. The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream effectors that regulate cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Flutamide: An earlier first-generation nonsteroidal antiandrogen with a similar mechanism of action but lower potency.
Nilutamide: Another first-generation nonsteroidal antiandrogen with comparable effects but different pharmacokinetic properties.
Bicalutamide: A first-generation nonsteroidal antiandrogen with partial agonist activity, unlike enzalutamide.
Apalutamide: A second-generation nonsteroidal antiandrogen with higher affinity for the androgen receptor and no partial agonist activity
Uniqueness of Enzalutamide Metabolite M7: 4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide is unique due to its high potency and specific inhibition of the androgen receptor without partial agonist activity. This makes it more effective in reducing androgen receptor signaling compared to first-generation nonsteroidal antiandrogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
